Cas no 2375247-78-0 ((R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione)

(R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- (R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione
- EN300-7356055
- 6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 2375247-78-0
-
- インチ: 1S/C10H16N4O2/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13/h5,7H,2-4,6,11H2,1H3,(H,12,16)/t7-/m1/s1
- InChIKey: HEGVQYQZFFVTTC-SSDOTTSWSA-N
- SMILES: O=C1N(CC)C(C=C(N1)N1CC[C@H](C1)N)=O
計算された属性
- 精确分子量: 224.12732577g/mol
- 同位素质量: 224.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.7Ų
- XLogP3: -0.8
(R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7356055-1.0g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7356055-0.5g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 0.5g |
$1302.0 | 2025-03-11 | |
Enamine | EN300-7356055-5.0g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
Enamine | EN300-7356055-0.05g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 | |
Enamine | EN300-7356055-0.1g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 0.1g |
$1195.0 | 2025-03-11 | |
Enamine | EN300-7356055-2.5g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
Enamine | EN300-7356055-10.0g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Enamine | EN300-7356055-0.25g |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2375247-78-0 | 95.0% | 0.25g |
$1249.0 | 2025-03-11 |
(R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
3. Caper tea
-
4. Book reviews
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
(R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dioneに関する追加情報
(R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione: A Comprehensive Overview
(R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione, with the CAS number 2375247-78-0, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and therapeutic potentials. The molecule's unique structure, featuring a pyrimidine ring system with substituents at positions 6 and 3, contributes to its distinctive properties and functional versatility.
The chemical structure of this compound is characterized by a pyrimidine ring with a 6-membered ring fused to a dione system. The substituents include an ethyl group at position 3 and a 3-amino-pyrrolidine moiety at position 6. The (R) configuration at the chiral center indicates a specific stereochemistry that may influence its pharmacokinetic properties and biological activity. This stereochemistry is critical in determining the compound's interaction with biological targets, such as enzymes or receptors, which often exhibit stereoselectivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes. One prominent method involves the use of microwave-assisted synthesis, which not only enhances reaction rates but also improves product purity. Researchers have optimized reaction conditions to maximize yield and minimize by-products, making this compound more accessible for further studies and potential applications.
The biological activity of (R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione has been extensively investigated in preclinical models. Studies have demonstrated its potential as a modulator of key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, recent research highlights its ability to inhibit specific kinases associated with tumor growth and metastasis. These findings underscore its potential as a lead compound for drug development.
In addition to its pharmacological properties, this compound exhibits interesting physical properties. Its solubility profile makes it suitable for formulation into various drug delivery systems, enhancing its bioavailability and therapeutic efficacy. Moreover, computational studies have revealed insights into its interaction with biomolecules, providing a foundation for rational drug design.
The application of this compound extends beyond pharmacology into other areas such as agrochemicals and materials science. Its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for pest control strategies in agriculture. Furthermore, its structural rigidity makes it a candidate for advanced materials development.
From an environmental perspective, the eco-toxicological profile of (R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione has been evaluated to ensure minimal ecological impact during its synthesis and application. Regulatory compliance remains a priority in its development pipeline.
In conclusion, (R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione represents a promising molecule with multifaceted applications across various scientific domains. Its continued exploration will undoubtedly contribute to breakthroughs in medicine and beyond.
2375247-78-0 ((R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione) Related Products
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)
- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)
- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)
- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)
- 920368-47-4(1-3-(propan-2-yloxy)propyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)
- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)




